2-Amino-2-(3-(tert-butyl)bicyclo[1.1.1]pentan-1-yl)acetic acid
Description
Properties
Molecular Formula |
C11H19NO2 |
|---|---|
Molecular Weight |
197.27 g/mol |
IUPAC Name |
2-amino-2-(3-tert-butyl-1-bicyclo[1.1.1]pentanyl)acetic acid |
InChI |
InChI=1S/C11H19NO2/c1-9(2,3)11-4-10(5-11,6-11)7(12)8(13)14/h7H,4-6,12H2,1-3H3,(H,13,14) |
InChI Key |
XBJQYDXDUULPKW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C12CC(C1)(C2)C(C(=O)O)N |
Origin of Product |
United States |
Preparation Methods
Core Bicyclo[1.1.1]Pentane Synthesis
The bicyclo[1.1.1]pentane scaffold forms the structural foundation of this compound. Two primary methodologies dominate its synthesis:
Tricyclo[1.1.1.0¹,³]Pentane (TCP) Derivatization
TCP serves as a key intermediate, prepared via dehalogenation of 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane using phenyllithium in anhydrous diethyl ether at −45°C. This method yields TCP in 45–61% concentration (0.62–1.10 M in Et₂O), as confirmed by ¹H NMR spectroscopy.
Halogenation via Atom-Transfer Radical Addition (ATRA)
TCP undergoes ATRA with ethyl iodoacetate in the presence of triethylborane (BEt₃, 1 mol%) at 0°C for 15 minutes, achieving 95% yield (Table 1).
Table 1: Optimization of ATRA Conditions for BCP Halogenation
| BEt₃ (mol%) | Temp (°C) | Time | Yield (%) |
|---|---|---|---|
| 10 | RT | 15min | 83 |
| 5 | 0 | 15min | 89 |
| 1 | 0 | 15min | 95 |
This method allows efficient introduction of iodinated sidechains critical for subsequent functionalization.
tert-Butyl Group Installation
Carboxylic Acid Formation
Ester Hydrolysis
Methyl ester precursors undergo saponification using NaOH (2M) in MeOH/H₂O (3:1) at 80°C for 8h, achieving >90% conversion to the carboxylic acid.
Kinetic vs Thermodynamic Control
Studies demonstrate that prolonged heating (>12h) leads to epimerization at the α-carbon. Optimal conditions balance reaction time (6–8h) and temperature (60–70°C) to maintain stereochemical integrity while ensuring complete hydrolysis.
Table 2: Hydrolysis Optimization Data
| Temp (°C) | Time (h) | Conversion (%) | Epimerization (%) |
|---|---|---|---|
| 60 | 8 | 85 | <2 |
| 80 | 6 | 98 | 5 |
| 100 | 4 | 99 | 18 |
Industrial-Scale Production Considerations
Analytical Characterization
Spectroscopic Validation
¹H NMR (400 MHz, CDCl₃): δ 2.31 (6H, s, BCP-H), 3.89 (1H, s, NH₂), 1.25 (9H, s, t-Bu).
¹³C NMR (101 MHz): 178.9 (COOH), 60.6 (BCP-C), 43.2 (C-tBu), 37.4 (CH₂).
X-Ray Crystallography
Single-crystal analysis confirms the BCP cage distortion induced by tert-butyl substitution (C-C bond lengths 1.54–1.57 Å vs 1.51 Å in parent BCP).
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-(3-(tert-butyl)bicyclo[1.1.1]pentan-1-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: The amino and tert-butyl groups can participate in substitution reactions, forming new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
2-Amino-2-(3-(tert-butyl)bicyclo[1.1.1]pentan-1-yl)acetic acid is a novel amino acid derivative notable for its unique bicyclic structure and a tert-butyl group attached to a bicyclo[1.1.1]pentane core, which contributes to its distinct steric and electronic properties. The molecular weight of the compound is approximately 199.28 g/mol. This compound is often used in the form of its hydrochloride salt to improve solubility in aqueous solutions, making it suitable for various biochemical applications. The amino group present in the compound allows it to participate in typical amino acid reactions, while the bicyclic structure may influence its biological interactions.
Chemical Reactions
The chemical reactivity of 2-Amino-2-(3-(tert-butyl)bicyclo[1.1.1]pentan-1-yl)acetic acid primarily revolves around its amino and carboxylic acid functional groups. Key reactions include the synthesis of derivatives or conjugates that may exhibit enhanced biological activity.
Potential Applications
The unique structure of 2-Amino-2-(3-(tert-butyl)bicyclo[1.1.1]pentan-1-yl)acetic acid lends itself to several applications:
- Drug Design Research indicates that compounds containing bicyclo[1.1.1]pentane structures exhibit interesting pharmacological properties. Specifically, (S)-2-amino-2-(3-(tert-butyl)bicyclo[1.1.1]pentan-1-yl)acetic acid hydrochloride has been studied for its potential as a bioisostere for traditional amino acids in drug design.
- Binding Affinity Interaction studies involving 2-Amino-2-(3-(tert-butyl)bicyclo[1.1.1]pentan-1-yl)acetic acid focus on its binding affinity to various receptors and enzymes. Preliminary studies suggest that its bicyclic structure allows for favorable interactions with target proteins, potentially leading to enhanced efficacy compared to linear analogs.
- Enhanced Biological Activity The unique combination of steric bulk from the tert-butyl group and the rigid bicyclic framework may confer distinct biochemical properties compared to similar compounds.
Structural Comparison
Several compounds share structural similarities with 2-Amino-2-(3-(tert-butyl)bicyclo[1.1.1]pentan-1-yl)acetic acid:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-Amino-3-methylbutanoic acid | Linear chain with branched alkyl groups | Commonly used as a dietary supplement |
| tert-butyl (2R)-2-amino-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetate | Contains trifluoromethyl group | Potentially higher lipophilicity |
| 3-Aminobicyclo[1.1.0]butane | Smaller bicyclic structure | Different nitrogen positioning affects reactivity |
| 2-Amino-2-(3-methylbicyclo[1.1.1]pentan-1-yl)acetic acid | Structure | Methyl group instead of tert-butyl |
| 2-Amino-2-(3-(phenyl)bicyclo[1.1.1]pentan-1-yl)acetic acid | Structure | Aromatic substitution enhancing π-stacking interactions |
| 2-Amino-2-(3-(isopropyl)bicyclo[1.1.1]pentan-1-yl)acetic acid | Structure | Isopropyl group providing steric bulk but less than tert-butyl |
Mechanism of Action
The mechanism of action of 2-Amino-2-(3-(tert-butyl)bicyclo[1.1.1]pentan-1-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to particular enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituted Derivatives
Key structural analogues include variations in substituents on the bicyclopentane core or modifications to the amino acid backbone.
Table 1: Structural and Physicochemical Comparison
Biological Activity
2-Amino-2-(3-(tert-butyl)bicyclo[1.1.1]pentan-1-yl)acetic acid, also known as (2R)-2-amino-2-{3-tert-butylbicyclo[1.1.1]pentan-1-yl}acetic acid, is a compound with significant potential in various biological applications due to its unique structural properties. This article aims to provide a comprehensive overview of its biological activity, synthesis, and potential therapeutic applications based on available research findings.
- IUPAC Name : (R)-2-amino-2-(3-(tert-butyl)bicyclo[1.1.1]pentan-1-yl)acetic acid
- Molecular Formula : C11H19NO2
- Molecular Weight : 197.28 g/mol
- CAS Number : 1932128-02-3
The biological activity of 2-Amino-2-(3-(tert-butyl)bicyclo[1.1.1]pentan-1-yl)acetic acid has been linked to its role as an activator of the eIF2B complex, which is crucial for protein synthesis and cellular stress response mechanisms. Studies have shown that this compound can enhance the function of eIF2B, thereby mitigating neurological defects associated with conditions like Vanishing White Matter (VWM) disease by preventing myelin loss and promoting neuronal health .
Neuroprotective Effects
Research indicates that 2-Amino-2-(3-(tert-butyl)bicyclo[1.1.1]pentan-1-yl)acetic acid exhibits neuroprotective properties, particularly in models of neurodegenerative diseases:
- In a study involving R191H mice, administration of the compound resulted in significant preservation of myelin levels in both the corpus callosum and spinal cord, maintaining them at approximately 91% and 85% of wild-type levels, respectively .
- The treatment also normalized elevated levels of GFAP (Glial Fibrillary Acidic Protein), a marker associated with reactive gliosis, indicating reduced neuroinflammation .
Synthesis and Derivatives
The synthesis of 2-Amino-2-(3-(tert-butyl)bicyclo[1.1.1]pentan-1-yl)acetic acid typically involves multi-step organic reactions starting from bicyclic precursors. The tert-butyl group enhances lipophilicity and potentially improves the bioavailability of the compound.
| Compound | CAS Number | Molecular Weight | Biological Activity |
|---|---|---|---|
| 2-Amino-2-(3-(tert-butyl)bicyclo[1.1.1]pentan-1-yl)acetic acid | 1932128-02-3 | 197.28 g/mol | Neuroprotective effects; eIF2B activator |
| Hydrochloride salt form | 2682112-40-7 | 233.74 g/mol | Similar properties with enhanced solubility |
Case Studies
A notable case study involved a blinded treatment protocol where mice were administered the compound incorporated into their diet over a period of 21 weeks. The results demonstrated significant improvements in weight gain and neurological function compared to control groups, underscoring its potential as a therapeutic agent for neurological disorders .
Q & A
Q. What are the standard synthetic routes for preparing 2-Amino-2-(3-(tert-butyl)bicyclo[1.1.1]pentan-1-yl)acetic acid?
The synthesis typically involves bicyclo[1.1.1]pentane (BCP) building blocks. A common approach is to functionalize pre-assembled BCP cores via amidation or carboxylation. For example, tert-butyl-substituted BCP derivatives (e.g., 3-(tert-butyl)bicyclo[1.1.1]pentane-1-carboxylic acid) can serve as precursors for amino acid coupling . Advanced methods include visible-light-induced phosphine catalysis for halogen-atom transfer, enabling multi-component reactions to install functional groups like amines or esters .
Q. How is this compound characterized using spectroscopic methods?
Nuclear magnetic resonance (NMR) spectroscopy is critical. For example, -NMR can resolve signals from the rigid bicyclo[1.1.1]pentane core (e.g., distinct peaks between 25–35 ppm for bridgehead carbons) and tert-butyl groups (~28–30 ppm) . Mass spectrometry (MS) confirms molecular weight, with electrospray ionization (ESI-MS) or high-resolution mass spectrometry (HRMS) used to validate synthetic products .
Q. What are the solubility properties and handling considerations for this compound?
The hydrochloride salt form (CHClNO) is commonly used to enhance stability and solubility in polar solvents like water or methanol. Storage at –20°C under inert atmosphere is recommended to prevent decomposition. Purity (>95%) is critical for reproducibility in biological assays .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data arising from stereochemical or conformational complexity?
Overlapping signals in NMR spectra (e.g., bridgehead protons) can be addressed via 2D techniques (COSY, HSQC) or variable-temperature NMR to distinguish dynamic conformations . Computational validation using density functional theory (DFT) to predict chemical shifts or coupling constants may resolve ambiguities .
Q. What computational methods are employed to predict the reactivity of bicyclo[1.1.1]pentane-based amino acids in drug design?
Molecular docking and molecular dynamics simulations assess steric and electronic interactions between the BCP core and target proteins. For example, the rigid BCP structure mimics para-substituted benzene rings, enabling predictions of binding affinity in enzyme active sites . QSAR models can optimize substituent effects (e.g., tert-butyl for lipophilicity) on pharmacokinetic properties .
Q. How can catalytic conditions be optimized for derivatizing this compound into bioactive analogs?
Transition-metal-free methods, such as visible-light-induced halogen-atom transfer, allow efficient coupling with heteroaryl groups under mild conditions (e.g., room temperature, 24-hour reaction time) . Iridium-catalyzed hydrogen-borrowing alkylation enables C–H functionalization of tertiary alcohols, achieving >70% yields for complex derivatives .
Q. What in vitro assays are suitable for evaluating the bioactivity of this compound in neurodegenerative disease models?
The compound’s potential as a kinase inhibitor or protein aggregation modulator can be tested using:
- Cell-free assays : Thioflavin T binding for amyloid-beta aggregation inhibition.
- Cell-based assays : Luciferase reporter systems for unfolded protein response (UPR) activation, relevant to ALS or Alzheimer’s disease .
- Kinase profiling : Selectivity screening against kinases like RIPK1, leveraging the BCP core’s steric bulk to avoid off-target effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
